3-fluoro-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide
Overview
Description
3-fluoro-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide is a Schiff base compound known for its unique structural and chemical properties. Schiff bases are compounds containing an imine or azomethine group (-C=N-), which are formed by the condensation of primary amines with carbonyl compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide typically involves the condensation reaction between 3-fluorobenzohydrazide and pyridine-4-carbaldehyde. The reaction is usually carried out in an ethanol solvent with a few drops of glacial acetic acid as a catalyst. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-fluoro-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Exhibits antimicrobial and antitubercular activities, making it a candidate for drug development.
Medicine: Potential inhibitor of prostate cancer and other diseases due to its bioactive properties.
Industry: Utilized in the development of nonlinear optical materials for optoelectronic devices and solar energy collectors
Mechanism of Action
The mechanism of action of 3-fluoro-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide involves its interaction with molecular targets through the imine group. This group can form coordination bonds with metal ions, leading to the formation of stable complexes. These complexes can interact with biological molecules, inhibiting specific enzymes or pathways involved in disease progression. The compound’s fluorine atom also contributes to its reactivity and stability, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- (E)-4-fluoro-N’-[(pyridin-2-ylmethylene]benzohydrazide monohydrate
- (E)-2-fluoro-N’-[(1-(4-nitrophenyl)ethylidene]benzohydrazide
- (E)-4-fluoro-N’-[(1-(2-hydroxyphenyl)propylidene]benzohydrazide
Uniqueness
3-fluoro-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide is unique due to its specific structural configuration, which includes a fluorine atom and a pyridine ringThe presence of the fluorine atom also imparts unique electronic properties, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
3-fluoro-N-[(E)-pyridin-4-ylmethylideneamino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O/c14-12-3-1-2-11(8-12)13(18)17-16-9-10-4-6-15-7-5-10/h1-9H,(H,17,18)/b16-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GALXXNFMYLECOL-CXUHLZMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NN=CC2=CC=NC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C(=O)N/N=C/C2=CC=NC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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